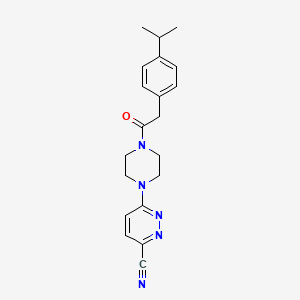

PZ-2891

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PZ-2891 is a modulator of pantothenate kinase (PanK), a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It selectively inhibits PanK1β, PanK2, and PanK3 in the absence of acetyl-CoA . This compound is orally bioavailable and can cross the blood-brain barrier .

Molecular Structure Analysis

This compound has a molecular formula of C20H23N5O and a molecular weight of 349.4 . It forms a complex with ATP and Mg2+ by occupying the pantothenate pocket and engaging the dimer interface .科学的研究の応用

Allosteric Activation of Pantothenate Kinase : PZ-2891 has been identified as a potent allosteric activator of pantothenate kinase (PANK), a regulatory enzyme in CoA biosynthesis. Its unique binding properties enable it to activate CoA synthesis in cells and cross the blood-brain barrier, suggesting potential therapeutic applications in treating neurologic and metabolic disorders (Sharma et al., 2017).

Potential Therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN) : this compound was found to be effective in a mouse model of brain CoA deficiency, improving symptoms and lifespan. This positions this compound as a promising therapeutic for PKAN, a neurodegenerative disorder (Sharma et al., 2018).

作用機序

Target of Action

PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .

Mode of Action

this compound has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . This compound binds at the dimer interface between PANK protomers . The binding of this compound to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .

Biochemical Pathways

PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . This compound diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .

Pharmacokinetics

this compound is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered this compound were noted to require higher doses to increase CoA in the brain compared to the liver .

Result of Action

this compound increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, this compound-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like this compound, as novel therapeutics for the treatment of PKAN .

Action Environment

The action of this compound is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .

Safety and Hazards

特性

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does PZ-2891 interact with its target and what are the downstream effects?

A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []

Q2: What is the impact of this compound on malaria parasite infection?

A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []

Q3: Are there any structural insights into how this compound interacts with PANK3?

A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []

Q4: What is known about the pharmacokinetic properties of this compound?

A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []

Q5: Are there any known applications of this compound beyond malaria research?

A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []

Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?

A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)